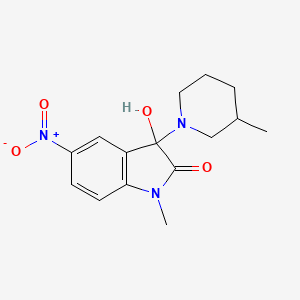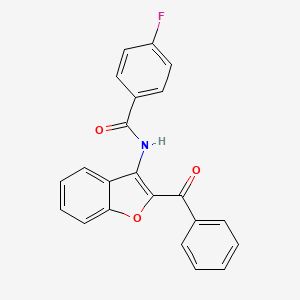![molecular formula C25H25N3O3 B15023157 2-(4-sec-butylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B15023157.png)
2-(4-sec-butylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a phenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage, making it a unique structure for diverse chemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(butan-2-yl)phenol with an appropriate halogenated compound to form the phenoxy intermediate.
Oxazolo[4,5-b]pyridine Synthesis: The oxazolo[4,5-b]pyridine moiety is synthesized separately through a cyclization reaction involving a pyridine derivative and an oxazole precursor.
Coupling Reaction: The phenoxy intermediate is then coupled with the oxazolo[4,5-b]pyridine derivative under specific conditions to form the desired compound.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butan-2-yl groups.
Reduction: Reduction reactions may target the oxazolo[4,5-b]pyridine moiety.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and butan-2-yl groups.
Reduction: Reduced forms of the oxazolo[4,5-b]pyridine moiety.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and oxazolo[4,5-b]pyridine moieties may play crucial roles in binding to these targets, thereby modulating their activity. The acetamide linkage may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE: can be compared with other phenoxy and oxazolo[4,5-b]pyridine derivatives.
Dichloroanilines: These compounds have similar aromatic structures and may undergo comparable chemical reactions.
Uniqueness
The unique combination of the phenoxy, oxazolo[4,5-b]pyridine, and acetamide groups in 2-[4-(BUTAN-2-YL)PHENOXY]-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C25H25N3O3 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H25N3O3/c1-4-16(2)18-9-11-20(12-10-18)30-15-23(29)27-21-14-19(8-7-17(21)3)25-28-24-22(31-25)6-5-13-26-24/h5-14,16H,4,15H2,1-3H3,(H,27,29) |
Clé InChI |
MNVRMVAKWVMMSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B15023090.png)
![N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine](/img/structure/B15023096.png)
![9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B15023099.png)
![4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15023103.png)
![N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide](/img/structure/B15023115.png)
![2,2'-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole)](/img/structure/B15023126.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone](/img/structure/B15023138.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B15023140.png)
![3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide](/img/structure/B15023145.png)
![N-(2-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023146.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15023159.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15023166.png)
